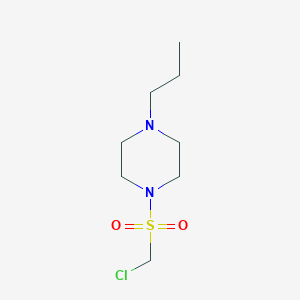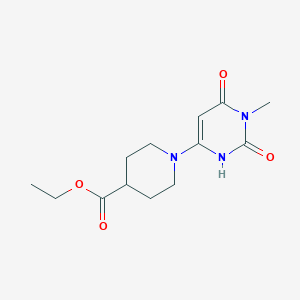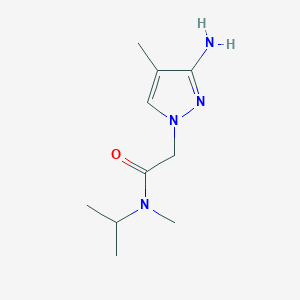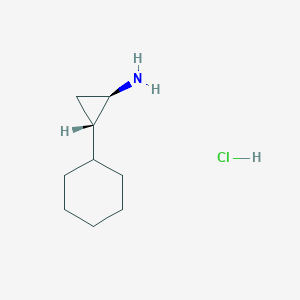
rac-(1R,2S)-2-cyclohexylcyclopropan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,2S)-2-cyclohexylcyclopropan-1-amine hydrochloride: is a chemical compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. The presence of the cyclopropane ring and the cyclohexyl group contributes to its distinct chemical behavior and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2S)-2-cyclohexylcyclopropan-1-amine hydrochloride typically involves the cyclopropanation of suitable precursors. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization. Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. Techniques such as preparative-scale chromatography and crystallization-based methods are often employed for the separation and purification of the racemic mixture .
Análisis De Reacciones Químicas
Types of Reactions: rac-(1R,2S)-2-cyclohexylcyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding cyclopropyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into cyclopropylamines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopropane ring or the amine group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is typical.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include cyclopropyl ketones, cyclopropylamines, and various substituted derivatives depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
rac-(1R,2S)-2-cyclohexylcyclopropan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of rac-(1R,2S)-2-cyclohexylcyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s cyclopropane ring and amine group allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
- rac-(1R,2S)-2-benzylcyclopropylmethanamine hydrochloride
- rac-(1R,2S)-2-(2-ethoxyphenoxy)cyclopentan-1-amine hydrochloride
Comparison: rac-(1R,2S)-2-cyclohexylcyclopropan-1-amine hydrochloride is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties compared to similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific research applications .
Propiedades
Número CAS |
1158807-72-7 |
|---|---|
Fórmula molecular |
C9H18ClN |
Peso molecular |
175.70 g/mol |
Nombre IUPAC |
(1R,2S)-2-cyclohexylcyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H17N.ClH/c10-9-6-8(9)7-4-2-1-3-5-7;/h7-9H,1-6,10H2;1H/t8-,9+;/m0./s1 |
Clave InChI |
MZXCUAACAJZJES-OULXEKPRSA-N |
SMILES isomérico |
C1CCC(CC1)[C@@H]2C[C@H]2N.Cl |
SMILES canónico |
C1CCC(CC1)C2CC2N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


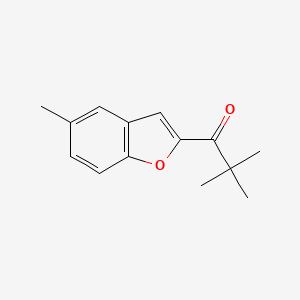
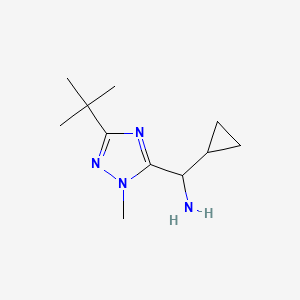
![3-(Benzo[d]thiazol-2-yl)-2,2-dimethylpropanoic acid](/img/structure/B13626658.png)
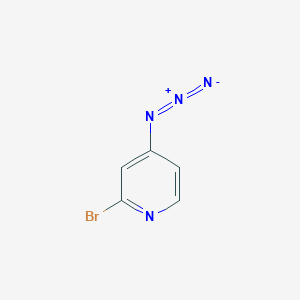




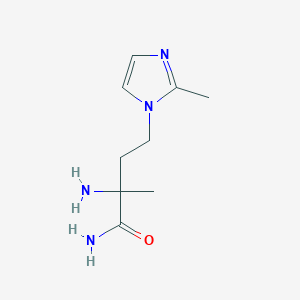
![3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid](/img/structure/B13626701.png)
